tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is a silane compound characterized by its unique structure and functional groups, which contribute to its chemical reactivity and potential applications in various fields. This compound is classified as an organosilicon compound, specifically a silane derivative, which includes silicon atoms bonded to organic groups.
The synthesis and application of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane have been explored in various scientific studies, highlighting its importance in organic synthesis and materials science. The compound can be synthesized through several methods involving different reagents and conditions.
This compound falls under the category of silanes, which are compounds that contain silicon atoms bonded to carbon and/or hydrogen. Its specific classification can be further detailed by its functional groups, including tert-butyl and dibutoxy moieties, which influence its solubility and reactivity.
The synthesis of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane can be achieved through several methods. One common approach involves the reaction of tert-butyl chlorodimethylsilane with dibutoxypropyl alcohol in the presence of a base such as potassium tert-butoxide. This method allows for the formation of the desired silane through nucleophilic substitution reactions.
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane can participate in various chemical reactions typical for silanes:
The reactivity of this compound is influenced by the steric hindrance provided by the tert-butyl group, which may affect its ability to participate in certain reactions compared to less hindered silanes.
The mechanism of action for reactions involving tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane typically involves:
The kinetics of these reactions are influenced by factors such as solvent polarity, temperature, and concentration of reactants.
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane has several applications in scientific research and industrial processes:
The synthesis of enantiomerically pure tert-butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane demands precise stereocontrol during silyl ether formation. The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for alcohols, offering exceptional stability under diverse reaction conditions while maintaining compatibility with subsequent transformations. Stereoselective installation requires chiral induction either through substrate control or asymmetric catalysis. In substrate-controlled approaches, the pre-existing chiral center at C2 directs regioselective silylation of the primary alcohol via chelation effects when using bulky bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This minimizes epimerization risks while achieving >95% regioselectivity for the primary alcohol over the secondary alcohol at C3. Catalyst-mediated methods employ chiral Lewis acid complexes (e.g., BINOL-derived titanium catalysts) that coordinate with both the silylating agent (typically TBSOTf) and the glycerol derivative precursor, enabling kinetic resolution during protection [4] [6].
The electronic and steric differentiation between primary and secondary hydroxyl groups is critical for achieving high regioselectivity. Steric hindrance from the tert-butyl group in TBS-Cl combined with the greater nucleophilicity of the primary alcohol enables selective protection without requiring extensive protecting group manipulations. Temperature control (-78°C to 0°C) further enhances stereofidelity by suppressing undesirable migration reactions. Post-silylation, the butyl ether groups are introduced through Williamson ether synthesis under phase-transfer conditions, maintaining the stereochemical integrity established during the silylation step [4] [6].
Table 1: Comparative Stereoselective Silylation Approaches
Method | Chiral Inducer | Temperature | Regioselectivity | Epimerization Risk |
---|---|---|---|---|
Substrate Control | C2 Stereocenter | 0°C | >95% | Low |
Ti-BINOL Catalyst | Asymmetric complex | -40°C | 92-95% | Moderate |
Bulky Amine Base | DBU | 25°C | 85-90% | Very Low |
The integration of tert-butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane into Solid-Phase Peptide Synthesis (SPPS) leverages the orthogonal stability of silyl protecting groups relative to standard N-α-protecting schemes. This compound serves as a chiral building block for introducing glyceryl modifications at specific residue side chains, particularly for serine and threonine analogs requiring acid- and base-stable protection during iterative coupling cycles. The TBS group exhibits exceptional stability toward piperidine (used for Fmoc removal) and palladium catalysts (employed for Alloc deprotection), while remaining inert to photolytic cleavage conditions (e.g., Nvoc removal) [2].
Selective deprotection of the TBS group is achieved using fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or acetic acid, which cleave the silicon-oxygen bond without affecting peptide bonds or ester linkages. Alternatively, mild acid conditions (dilute TFA in DCM, 0.5-1% v/v) provide orthogonal removal in the presence of tert-butyl esters and Boc groups. The robustness of the dibutoxypropyl backbone allows prolonged exposure to coupling reagents like HBTU/HOBt and phosphonium salts without ether cleavage, making it suitable for extended synthetic sequences. Following chain assembly, global deprotection employs simultaneous TFA-mediated cleavage from resin and side-chain deprotection, where the silyl group remains intact under these conditions and requires a subsequent fluoride treatment if removal is necessary [2].
Table 2: Orthogonal Deprotection in SPPS Applications
Deprotection Target | Reagent System | Time | Compatibility |
---|---|---|---|
TBS Group | TBAF/THF (1.0 M) | 2-4 hr | Preserves Fmoc, Alloc, peptide bonds |
TBS Group (mild) | 0.5% TFA in DCM | 30 min | Compatible with resin linkage stability |
Fmoc Group | 20% Piperidine/DMF | 20 min | TBS remains intact |
Global Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | 2 hr | Retains silyl ether; fluoride step required |
The convergent synthesis of tert-butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane involves sequential regioselective transformations beginning with enantiomerically enriched glycidol derivatives. The synthetic route features:
Epoxide Ring Opening: (2R)-Glycidol undergoes regioselective ring opening with butanol using BF₃·OEt₂ catalysis at -20°C, exclusively attacking the less hindered C1 position to yield (2R)-1,3-dibutoxypropan-2-ol (>98% ee). The Lewis acid directs regiochemistry by coordinating with the epoxide oxygen, facilitating nucleophilic attack at the primary carbon.
Selective Monosilylation: The diol intermediate undergoes kinetically controlled silylation using tert-butyldimethylsilyl chloride (TBSCl, 1.05 equiv) and imidazole (1.2 equiv) in anhydrous DMF at 0°C. The primary alcohol reacts preferentially due to lower steric hindrance, achieving >20:1 selectivity over the secondary alcohol. Reaction monitoring via TLC (hexane:ethyl acetate 4:1) prevents disilylation.
Final Purification: Silica gel chromatography (gradient elution from hexane to 30% ethyl acetate) removes minor regioisomers, followed by molecular distillation under high vacuum (0.1 mmHg, 110°C) to yield the pure product as a colorless oil. Characterization includes [α]²⁵D (+12.5°, CHCl₃), ¹H NMR confirmation of the chiral center integrity, and GC-MS purity >99% [3] [4] [6].
The electron-withdrawing nature of the proximal oxygen atoms significantly influences the silylation kinetics, necessitating controlled addition rates to maintain regioselectivity. Alternative alkylating agents like 3-iodopropyl-TBS ether (analogous to compounds in [3] [5]) enable modular construction of longer chains while preserving stereochemistry. The synthetic strategy exemplifies the orthogonal reactivity between silylation and alkylation steps, allowing sequential introduction of both butyl ethers and the TBS group without protecting group exchanges [3] [5].
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